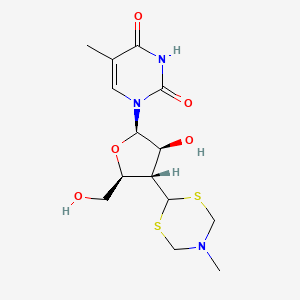
Disilicon carbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disilicon carbide (Si₂C) is a compound consisting of two silicon atoms and one carbon atom. It is a member of the silicon carbide family, which is known for its exceptional hardness, thermal stability, and chemical inertness. This compound is of particular interest in various scientific fields due to its unique electronic and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disilicon carbide can be synthesized through several methods, including chemical vapor deposition (CVD), solid-state reactions, and molecular beam epitaxy (MBE). One common method involves the reaction of silicon and carbon at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete conversion to this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using the Acheson process, which involves heating a mixture of silica sand and carbon in an electric furnace. This process results in the formation of silicon carbide, which can then be further processed to obtain this compound through additional purification and refinement steps.
Analyse Des Réactions Chimiques
Types of Reactions
Disilicon carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures, resulting in the formation of silicon dioxide and carbon dioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or carbon monoxide to convert this compound to silicon and carbon.
Substitution: Substitution reactions can occur when this compound reacts with halogens or other reactive species, leading to the formation of silicon halides and carbon-containing byproducts.
Major Products
The major products formed from these reactions include silicon dioxide, carbon dioxide, silicon, and various silicon halides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Disilicon carbide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst and in the synthesis of advanced materials due to its high thermal stability and chemical inertness.
Biology: this compound is explored for its potential use in biosensors and bioelectronics, leveraging its unique electronic properties.
Medicine: Research is ongoing into its use in medical implants and devices, particularly for its biocompatibility and durability.
Industry: It is utilized in the production of high-performance ceramics, cutting tools, and abrasive materials due to its exceptional hardness and wear resistance.
Mécanisme D'action
The mechanism by which disilicon carbide exerts its effects is primarily related to its electronic structure and bonding characteristics. The strong covalent bonds between silicon and carbon atoms result in a highly stable and inert compound. In electronic applications, this compound’s wide bandgap and high thermal conductivity make it an excellent material for high-temperature and high-power devices. Its biocompatibility and chemical stability also make it suitable for medical applications, where it interacts minimally with biological tissues.
Comparaison Avec Des Composés Similaires
Disilicon carbide can be compared with other silicon carbide compounds, such as silicon carbide (SiC) and trisilicon carbide (Si₃C). While all these compounds share similar properties, this compound is unique in its specific electronic and structural characteristics. For example:
Silicon carbide (SiC): Known for its hardness and thermal stability, it is widely used in industrial applications.
Trisilicon carbide (Si₃C): This compound has different electronic properties and is studied for its potential use in advanced semiconductor devices.
This compound stands out due to its specific molecular structure, which imparts unique electronic properties that are valuable in various high-tech applications.
Propriétés
Numéro CAS |
12070-04-1 |
|---|---|
Formule moléculaire |
CH4Si2 |
Poids moléculaire |
72.21 g/mol |
Nom IUPAC |
silylidenemethylidenesilane |
InChI |
InChI=1S/CH4Si2/c2-1-3/h2-3H2 |
Clé InChI |
KTKBIIGPCQPDIO-UHFFFAOYSA-N |
SMILES canonique |
C(=[SiH2])=[SiH2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
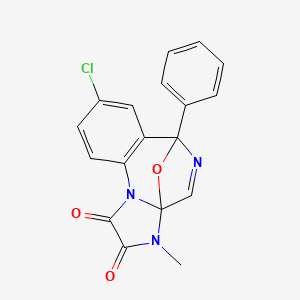
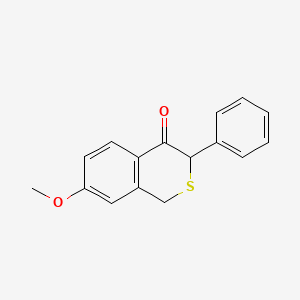
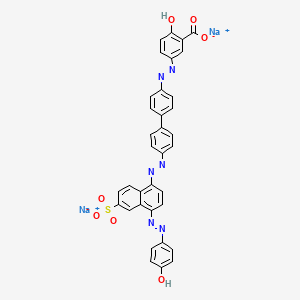
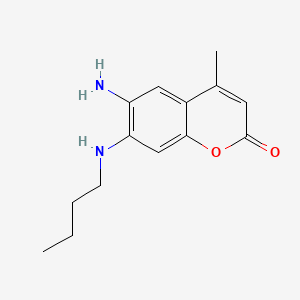

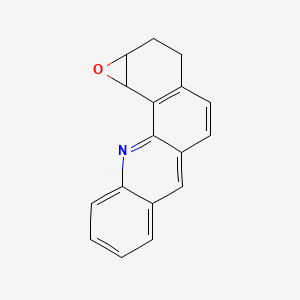

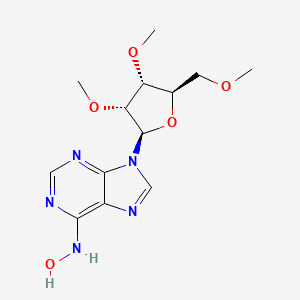
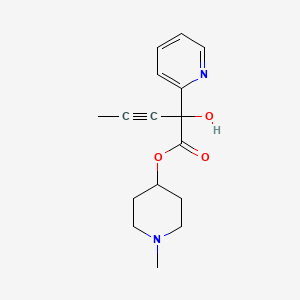

![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
